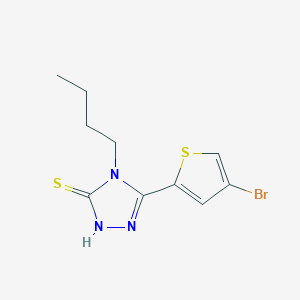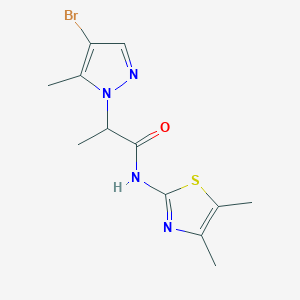
5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol, also known as Br-TT, is a heterocyclic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a thiol derivative of 1,2,4-triazole and contains a bromine atom and a thienyl group.
Mécanisme D'action
The exact mechanism of action of 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In antimicrobial studies, 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. In anticancer studies, 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In antiviral studies, 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of viral reverse transcriptase, which is essential for the replication of HIV-1 and HSV-1 viruses.
Biochemical and physiological effects:
5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. In vitro studies have shown that 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have demonstrated its potential as an antimicrobial and antiviral agent. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol is its broad spectrum of biological activities, which makes it a versatile compound for various research applications. Another advantage is its low toxicity towards normal cells and tissues, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol with other compounds, such as antibiotics or chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol, as well as its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. In antimicrobial studies, 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol has been found to be effective against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. In anticancer studies, 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In antiviral studies, 5-(4-bromo-2-thienyl)-4-butyl-4H-1,2,4-triazole-3-thiol has been found to inhibit the replication of HIV-1 and HSV-1 viruses.
Propriétés
IUPAC Name |
3-(4-bromothiophen-2-yl)-4-butyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3S2/c1-2-3-4-14-9(12-13-10(14)15)8-5-7(11)6-16-8/h5-6H,2-4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFDHPPATROVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4364678.png)

![6-amino-1,3-diphenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4364697.png)
![2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B4364701.png)
![benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4364704.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4364706.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B4364711.png)
![5-cyclopropyl-4-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4364717.png)
![1-(difluoromethyl)-N-[3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364719.png)
![1-(difluoromethyl)-N-[3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364725.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4364726.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4364732.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4364736.png)